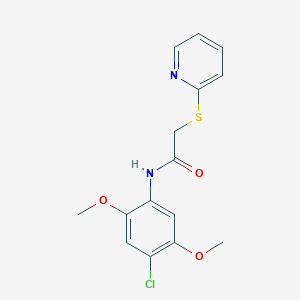

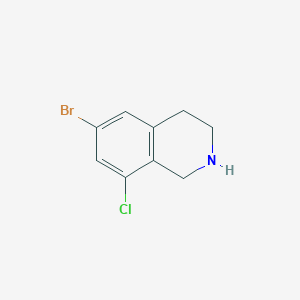

![molecular formula C11H13N3O2S B2878925 6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-28-0](/img/structure/B2878925.png)

6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C11H13N3O2S. It has an average mass of 251.305 Da and a monoisotopic mass of 251.072845 Da .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved resources, compounds of this class often exhibit high reactivity due to the presence of an active methylene group .Applications De Recherche Scientifique

Heterocyclic Synthesis and Biological Activities

6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one serves as a versatile building block in the synthesis of various heterocyclic compounds, demonstrating significant biological and pharmacological potentials. For instance, enaminones, similar in structure, have been utilized extensively as poly-dentate reagents in organic synthesis, leading to compounds with antitumor, antibacterial, and anticonvulsant activities (Gomha & Abdel‐Aziz, 2012). Moreover, derivatives containing pyrazolo[1,5-a]pyrimidine, among other heterocycles, synthesized from structurally similar coumarin derivatives have shown promising antitumor activity against liver carcinoma (HEPG2-1) (Gomha, Zaki, & Abdelhamid, 2015).

Synthesis of Pyrazoles and Pyrimidines

The compound is integral in the preparation of novel pyrazoles and pyrimidines, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties (Zaki, Sayed, & Elroby, 2016). These synthesized heterocycles serve as valuable synthons in further organic transformations and possess significant therapeutic potentials.

Antitumor and Antimicrobial Applications

Several novel benzocoumarin derivatives synthesized under solvent-free conditions from related compounds have been evaluated for their antiproliferative activity against different human cancer cell lines, showing moderate to high efficacy (Abdel‐Aziem, Rashdan, Ahmed, & Shabaan, 2018). Additionally, new heterocycles incorporating the pyrazolopyridine moiety, synthesized from related compounds, have shown promising antimicrobial activities, providing a basis for the development of new antimicrobial agents (Abu-Melha, 2013).

Fluorescent Probes and Sensitivity to Solvent Polarity

Compounds like Acrylodan, synthesized from similar acryloyl derivatives, have been developed as thiol-selective, polarity-sensitive fluorescent probes, demonstrating significant utility in studying "hydrophobic" domains, conformational changes, and dipolar relaxation processes in proteins (Prendergast et al., 1983). This application highlights the compound's potential in biochemical and biophysical research, particularly in protein studies.

Orientations Futures

Propriétés

IUPAC Name |

6-[(E)-3-(dimethylamino)prop-2-enoyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-13(2)4-3-9(15)8-7-12-11-14(10(8)16)5-6-17-11/h3-4,7H,5-6H2,1-2H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWHMGVDJSMPII-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=C2N(C1=O)CCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CN=C2N(C1=O)CCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2878844.png)

![tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2878847.png)

![Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2878848.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)

![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)

![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)

![10-(4-Methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2878863.png)